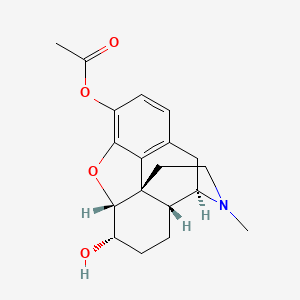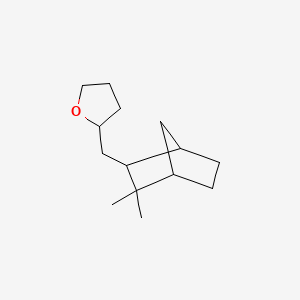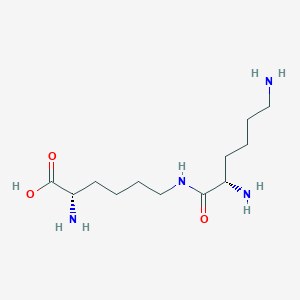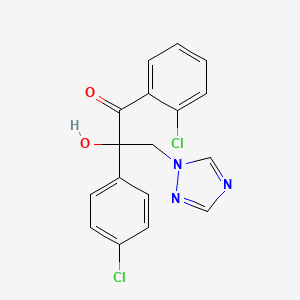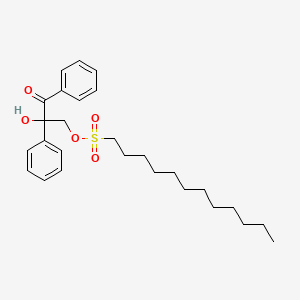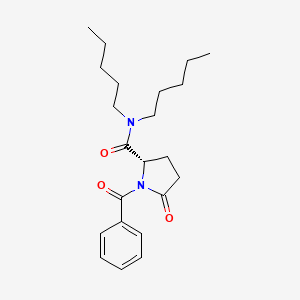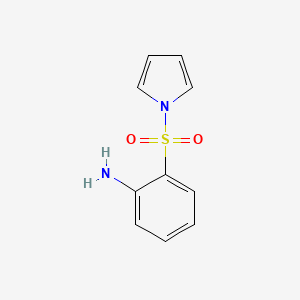
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-: is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a sulfonyl group attached to the pyrrole ring and an amino group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- can be synthesized through several methods. One common approach involves the Pt(IV)-catalyzed hydroamination triggered cyclization reaction . This method yields fused pyrrolo[1,2-a]quinoxalines . Another synthetic route involves the reaction of aromatic or heteroaromatic aldehydes in ethanol with catalytic amounts of acetic acid, resulting in the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines .
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the use of metal-catalyzed reactions and condensation reactions under controlled conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products:
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex heterocyclic compounds, including pyrrolo[1,2-a]quinoxalines.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. The compound can participate in hydroamination reactions catalyzed by Pt(IV), leading to the formation of fused heterocycles . These reactions are crucial for its biological and chemical activities. The specific molecular targets and pathways depend on the functional groups attached to the pyrrole ring and their interactions with biological molecules.
Comparación Con Compuestos Similares
1-(2-Aminophenyl)pyrrole: This compound shares a similar structure but lacks the sulfonyl group.
2-(1H-Pyrrol-1-yl)aniline: Another similar compound with an amino group attached to the phenyl ring.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and the formation of complex heterocyclic structures .
Propiedades
Número CAS |
54254-41-0 |
|---|---|
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H10N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-8H,11H2 |
Clave InChI |
TXCDRQWMDKLTEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)S(=O)(=O)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


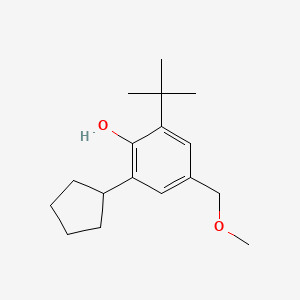
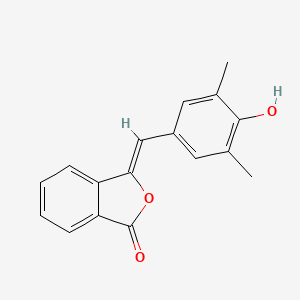
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
